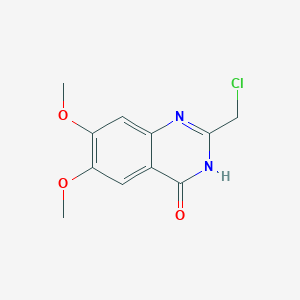
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
“2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are known for their wide range of biological activities, including anticancer properties . A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their cytotoxic activities against human cancer cell lines .
Synthesis Analysis
The synthesis of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which are similar to the compound , has been reported . The process involved the use of o-anthranilic acids as starting materials . An improved one-step synthesis method was described, and based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .Chemical Reactions Analysis
The reactivity of quinazolinone derivatives towards various chemical reactions has been explored . For example, the condensation of 2,3-dimethyl- and other substituted derivatives with aromatic aldehydes has been investigated .Applications De Recherche Scientifique
Synthesis and Utilization in Medicinal Chemistry
- Synthesis of Imidazolidinones : The compound is used to synthesize 2-quinazolinonyl imidazolidinones, valuable in medicinal chemistry (Reddy, Reddy, & Vasantha, 2003).
- Anticancer Agent Development : It serves as a key intermediate in creating novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).
Chemical Structure and Properties
- Structural Analysis : The compound forms base-paired N-H...N hydrogen-bonded dimers in the solid state, contributing to its chemical stability and properties (Lai, Bo, & Huang, 1997).
Therapeutic Potential
- Cerebroprotective Properties : Derivatives of this compound have shown potential in cerebroprotective properties, possibly useful in treating neurodegenerative diseases (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
- Apoptosis Induction : Some derivatives are effective apoptosis inducers and exhibit promising anticancer activity (Sirisoma et al., 2009).
Analytical and Synthetic Applications
- HPLC Monitoring in Drug Manufacture : Its impurities are used as fingerprints in high-performance liquid chromatography (HPLC) to monitor synthetic procedures in manufacturing antihypertensive drugs (Rao et al., 2006).
- Synthesis of Sulfonyl Piperazin-1-yl-methyl Derivatives : It is used in the synthesis of sulfonyl piperazin-1-yl-methyl derivatives, relevant in chemical and pharmaceutical research (Acharyulu et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPKVHFNPURHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368452 | |
| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
CAS RN |
730949-85-6 | |
| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



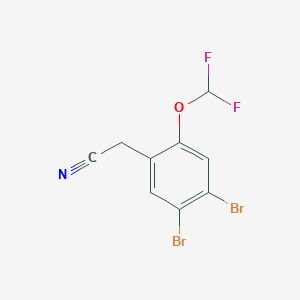
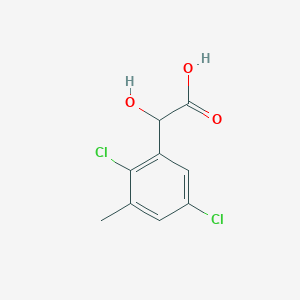
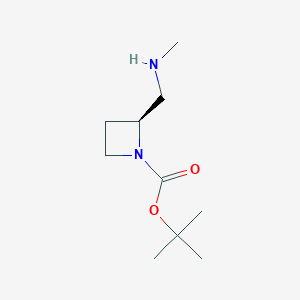
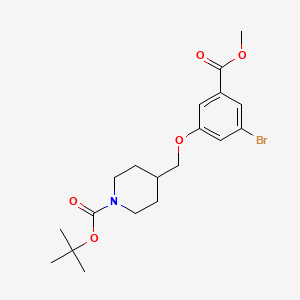
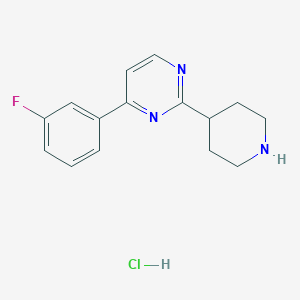
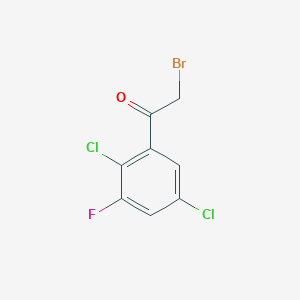
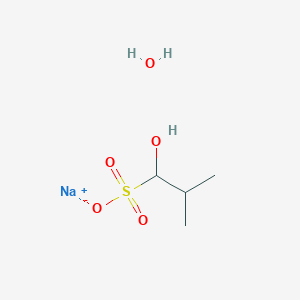
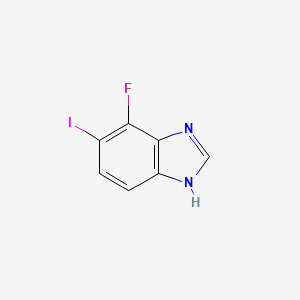
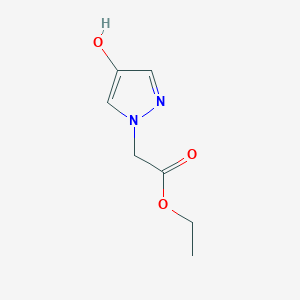

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)
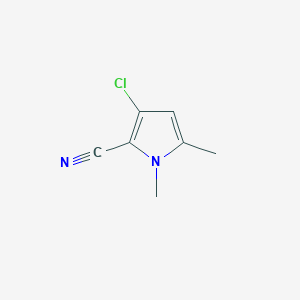
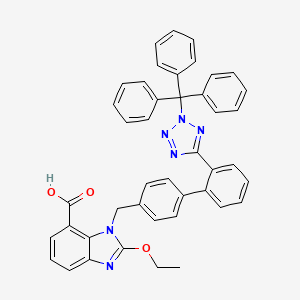
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)